3-Azetidin-1-ylmethyl-benzylamine dihydrochloride
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Overview
Description
3-Azetidin-1-ylmethyl-benzylamine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes an azetidine ring attached to a benzylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azetidin-1-ylmethyl-benzylamine dihydrochloride typically involves the reaction of azetidine with benzylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The general reaction scheme is as follows: [ \text{Azetidine} + \text{Benzylamine} + 2 \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzylamine moiety allows for various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Azetidin-1-ylmethyl-benzylamine dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Azetidin-1-ylmethyl-benzylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and benzylamine moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
- 3-Azetidin-1-ylmethyl-phenylamine
- 3-Azetidin-1-ylmethyl-aniline
- 3-Azetidin-1-ylmethyl-toluidine
Uniqueness: 3-Azetidin-1-ylmethyl-benzylamine dihydrochloride is unique due to its specific structure, which combines an azetidine ring with a benzylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-8-10-3-1-4-11(7-10)9-13-5-2-6-13;;/h1,3-4,7H,2,5-6,8-9,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNODSIKODKANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC(=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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